Cas no 2090775-12-3 (1,2,3,4-tetrahydro-1,7-naphthyridin-6-ol)

1,2,3,4-Tetrahydro-1,7-naphthyridin-6-ol is a heterocyclic compound featuring a partially saturated naphthyridine core with a hydroxyl substituent at the 6-position. This structure imparts versatility in medicinal chemistry, serving as a key intermediate or pharmacophore in the synthesis of biologically active molecules. Its fused bicyclic system and functional group compatibility make it valuable for constructing ligands targeting enzymes or receptors, particularly in CNS and oncology research. The compound’s stability and synthetic accessibility further enhance its utility in scaffold diversification. Proper handling and storage under inert conditions are recommended to preserve its integrity.
1,2,3,4-tetrahydro-1,7-naphthyridin-6-ol structure
2090775-12-3 structure
Product Name:1,2,3,4-tetrahydro-1,7-naphthyridin-6-ol
CAS No:2090775-12-3
MF:C8H10N2O
MW:150.177801609039
MDL:MFCD30657648
CID:5248103
Update Time:2025-08-03

1,2,3,4-tetrahydro-1,7-naphthyridin-6-ol Chemical and Physical Properties

Names and Identifiers

    • 1,7-Naphthyridin-6(2H)-one, 1,3,4,7-tetrahydro-
    • 1,2,3,4-tetrahydro-1,7-naphthyridin-6-ol
    • MDL: MFCD30657648
    • Inchi: 1S/C8H10N2O/c11-8-4-6-2-1-3-9-7(6)5-10-8/h4-5,9H,1-3H2,(H,10,11)
    • InChI Key: NPDMLLHCICXIRZ-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(=O)NC=2)CCC1

1,2,3,4-tetrahydro-1,7-naphthyridin-6-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-270027-1g
1,2,3,4-tetrahydro-1,7-naphthyridin-6-ol
2090775-12-3
1g
$0.0 2023-09-11
Enamine
EN300-270027-1.0g
1,2,3,4-tetrahydro-1,7-naphthyridin-6-ol
2090775-12-3
1.0g
$0.0 2023-03-01

Additional information on 1,2,3,4-tetrahydro-1,7-naphthyridin-6-ol

Recent Advances in the Study of 1,2,3,4-Tetrahydro-1,7-naphthyridin-6-ol (CAS: 2090775-12-3)

1,2,3,4-Tetrahydro-1,7-naphthyridin-6-ol (CAS: 2090775-12-3) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This heterocyclic scaffold has demonstrated promising pharmacological properties, particularly in the context of kinase inhibition and central nervous system (CNS) drug development. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, revealing its potential as a versatile pharmacophore for therapeutic applications.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 1,2,3,4-tetrahydro-1,7-naphthyridin-6-ol derivatives, highlighting its role as a key intermediate in the development of novel kinase inhibitors. The researchers employed a multi-step synthesis approach, starting from commercially available precursors, and achieved a high yield of the target compound. The study also investigated the compound's stability under various physiological conditions, providing valuable insights for future formulation development.

In another recent investigation, scientists evaluated the biological activity of 1,2,3,4-tetrahydro-1,7-naphthyridin-6-ol derivatives against a panel of cancer cell lines. The results, published in Bioorganic & Medicinal Chemistry Letters, demonstrated significant antiproliferative effects, particularly in breast and lung cancer models. Mechanistic studies suggested that these compounds may exert their effects through modulation of specific signaling pathways, including the PI3K/AKT/mTOR cascade, which is frequently dysregulated in cancer.

The compound's potential in CNS drug discovery has also been a focus of recent research. A 2024 preclinical study reported in Neuropharmacology examined 1,2,3,4-tetrahydro-1,7-naphthyridin-6-ol derivatives as potential modulators of neurotransmitter systems. The findings indicated that certain structural analogs exhibited selective binding to dopamine and serotonin receptors, suggesting possible applications in the treatment of neurological and psychiatric disorders.

From a chemical perspective, recent computational studies have provided deeper insights into the structure-activity relationships (SAR) of 1,2,3,4-tetrahydro-1,7-naphthyridin-6-ol derivatives. Molecular docking and dynamics simulations have revealed key interactions between these compounds and their biological targets, facilitating the rational design of more potent and selective analogs. These computational approaches, combined with experimental validation, are accelerating the optimization of this scaffold for various therapeutic indications.

Looking forward, the unique structural features of 1,2,3,4-tetrahydro-1,7-naphthyridin-6-ol continue to inspire innovative research directions. Current investigations are exploring its potential in areas such as anti-inflammatory agents, antimicrobial compounds, and even as a building block for materials science applications. The compound's versatility, coupled with recent synthetic methodology improvements, positions it as an important focus area in chemical biology research for the coming years.

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